molecular formula C21H33N3O2 B2809171 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)pivalamide CAS No. 922085-66-3

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)pivalamide

Cat. No. B2809171
CAS RN: 922085-66-3
M. Wt: 359.514
InChI Key: CRNHGTBXIZZTIE-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)pivalamide is a compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Chemical Synthesis and Modification

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)pivalamide and its analogs have been explored in the synthesis of various chemical entities, showcasing their potential as intermediates in organic synthesis. Research has demonstrated methodologies for the lateral lithiation of related compounds, facilitating the synthesis of tetrahydroisoquinolines, which are valuable scaffolds in medicinal chemistry due to their presence in numerous biologically active molecules (Smith, El‐Hiti, & Hegazy, 2010). Additionally, the control of tautomeric equilibriums through steric hindrance in related systems highlights the compound's role in the design of molecules with tailored chemical properties (García-Deibe et al., 2013).

Antitumor Activity

Compounds structurally related to N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)pivalamide have been synthesized and evaluated for their antitumor activities. For instance, thiophene analogues of 5-chloro-5,8-dideazafolic acid, which share a core structural resemblance, have shown inhibitory effects on tumor cell growth in culture, suggesting the potential of similar compounds for cancer therapy (Forsch, Wright, & Rosowsky, 2002).

Hemostatic Effects

Research into derivatives of related tetrahydroquinoline compounds has revealed their hemostatic properties. A study on 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid amides demonstrated these compounds' ability to significantly reduce blood coagulation time, offering insights into their potential therapeutic applications in managing bleeding (Limanskii et al., 2009).

Pharmaceutical Manufacturing

In the realm of pharmaceutical development, the synthesis of peptide-like compounds for diabetes treatment has utilized similar tetrahydroquinoline derivatives. The development of a large-scale production process for such compounds highlights their importance in the pharmaceutical industry, offering a pathway to the synthesis of drugs with high purity and yield (Sawai et al., 2010).

properties

IUPAC Name

2,2-dimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c1-21(2,3)20(25)22-15-19(24-10-12-26-13-11-24)17-7-8-18-16(14-17)6-5-9-23(18)4/h7-8,14,19H,5-6,9-13,15H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNHGTBXIZZTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)pivalamide

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